1-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked via an acetyl group to a 1,3-thiazole ring substituted at position 2 with a 4-methanesulfonylphenylamino group. The thiazole ring contributes to hydrogen-bonding interactions, a common feature in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
1-[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-28(25,26)15-4-2-13(3-5-15)20-18-21-14(11-27-18)10-16(23)22-8-6-12(7-9-22)17(19)24/h2-5,11-12H,6-10H2,1H3,(H2,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBSMBQQFXZBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide, commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This compound's structure incorporates both thiazole and piperidine moieties, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1040658-71-6 |
The presence of the methanesulfonyl group enhances solubility and reactivity, making it a promising candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Case Study : A study highlighted that the compound showed better cytotoxicity than the reference drug bleomycin, suggesting its potential as an effective anticancer agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. Preliminary findings suggest interactions with enzymes that could alter their activity, impacting cellular functions.
- Cholinesterase Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with multiple molecular targets, leading to altered cellular signaling pathways. The dual thiazole and benzothiazole components are thought to enhance binding affinity to these targets.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | Contains thiazole and methanesulfonamide groups | Similar reactivity but different substituents affecting biological activity |
| (4-methanesulfonylphenyl)(4-methoxy-2-methylphenyl)methanamine | Lacks the benzothiazole ring | Focused on amine functionality rather than acetamide |
These comparisons highlight the unique structural features of the compound, particularly its dual thiazole and benzothiazole components, which contribute to its potential therapeutic applications .
Research Findings and Future Directions
Ongoing research is essential for elucidating the full spectrum of biological activities associated with this compound. Current studies focus on:
- Target Identification : Understanding specific molecular targets will aid in optimizing therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Comparison with Similar Compounds
Research Findings and Methodological Notes
- Crystallographic Insights : Piperidine derivatives like the target compound are often analyzed via X-ray crystallography using programs such as SHELX , which aids in confirming stereochemistry and hydrogen-bonding networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
